
Paricalcitol
Overview
Description
Paricalcitol is a synthetic vitamin D analog used primarily for the prevention and treatment of secondary hyperparathyroidism, a condition characterized by excessive secretion of parathyroid hormone, often associated with chronic kidney disease . It is marketed under the trade name Zemplar and is an analog of 1,25-dihydroxyergocalciferol, the active form of vitamin D2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Paricalcitol can be synthesized through a multi-step chemical process. One method involves using nandrolone as a starting material, followed by a series of reactions including oxidation, Wittig reaction, hydroxyl protection, bromination, rearrangement, dehydrobromination, addition, oxidation, reduction, hydroxyl deprotection, and ring opening .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned chemical routes. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Paricalcitol undergoes various chemical reactions, including:
Oxidation: Conversion of nandrolone to an intermediate compound.
Reduction: Reduction of intermediate compounds to form this compound.
Substitution: Introduction of hydroxyl groups at specific positions.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane is commonly used for oxidation reactions.
Reduction: Hydrogenation reactions are employed for reduction steps.
Major Products: The major product of these reactions is this compound, with intermediate compounds formed at various stages of the synthesis .
Scientific Research Applications
Management of Secondary Hyperparathyroidism
Clinical Efficacy
Paricalcitol effectively lowers intact parathyroid hormone levels in patients with chronic kidney disease. A meta-analysis indicated that this compound treatment resulted in a significant reduction in intact parathyroid hormone levels compared to placebo, with a pooled risk ratio of 6.97 (95% CI: 5.27–9.23) . In long-term studies involving end-stage renal disease patients on hemodialysis, this compound demonstrated rapid suppression of intact parathyroid hormone levels, achieving target ranges within months without significantly altering calcium or phosphorus levels .
Case Study Example
In a multicenter study involving 164 patients with end-stage renal disease, this compound was administered at varying doses. The mean intact parathyroid hormone level decreased from 628.3 pg/ml at baseline to 295.3 pg/ml by month five, demonstrating its effectiveness in managing secondary hyperparathyroidism .
Cardiovascular Health
Impact on Left Ventricular Hypertrophy
this compound has been shown to mitigate left ventricular hypertrophy in patients with chronic kidney disease. Studies indicate that it promotes calcium absorption and stimulates calcitonin secretion, which may contribute to improved cardiac function . In animal models, this compound treatment significantly slowed the progression of left ventricular hypertrophy .
Clinical Findings
Research has indicated that this compound may reduce cardiovascular events in patients undergoing dialysis by improving vascular health and reducing arterial stiffness . The drug's ability to regulate calcium and phosphorus metabolism is critical in preventing cardiovascular complications associated with chronic kidney disease.
Cancer Therapy
Adjuvant Treatment in Pancreatic Cancer
Recent studies have explored the role of this compound as an adjunct therapy in cancer treatment, particularly for pancreatic ductal adenocarcinoma (PDAC). In a clinical trial involving patients receiving gemcitabine-based chemotherapy, the addition of this compound showed limited clinical benefit but was generally well tolerated . The overall response rate was low; however, some patients experienced stable disease for a duration of 1.6 months after treatment initiation .
Mechanistic Insights
Preclinical evidence suggests that vitamin D analogs like this compound may reduce tumor progression through modulation of immune responses and inhibition of myeloid-derived suppressor cells . Further studies are ongoing to better understand its potential role in oncology.
Metabolic Bone Disease
Effectiveness in Osteoporosis and Osteopenia
this compound has been investigated for its potential benefits in treating osteoporosis and osteopenia due to its ability to regulate calcium homeostasis and promote bone health. Clinical trials have shown that it can effectively increase bone mineral density while minimizing the risk of hypercalcemia .
Summary Table of Clinical Applications
Mechanism of Action
Paricalcitol exerts its effects by binding to the vitamin D receptor (VDR), which results in the selective activation of vitamin D responsive pathways . This binding inhibits the synthesis and secretion of parathyroid hormone, thereby reducing its levels in the blood . The molecular targets include the VDR and pathways involved in calcium and phosphorus metabolism .
Comparison with Similar Compounds
Calcitriol: Another vitamin D analog used for similar indications.
Doxercalciferol: A synthetic vitamin D2 analog used to treat secondary hyperparathyroidism.
Comparison:
Paricalcitol vs. Calcitriol: this compound is more effective at reducing parathyroid hormone levels without causing significant hypercalcemia or hyperphosphatemia compared to calcitriol.
This compound vs. Doxercalciferol: this compound has shown better efficacy in reducing calcium and phosphorus levels in patients undergoing hemodialysis.
This compound’s unique ability to selectively activate vitamin D pathways while minimizing adverse effects makes it a valuable therapeutic agent in the management of secondary hyperparathyroidism.
Biological Activity
Paricalcitol is a synthetic analog of vitamin D, specifically designed to manage secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) and other conditions. This article delves into the biological activities of this compound, its mechanisms of action, efficacy in various patient populations, and relevant case studies and research findings.
This compound exerts its biological effects primarily through the vitamin D receptor (VDR) . Upon binding to VDR, it activates specific pathways that lead to the following outcomes:
- Inhibition of Parathyroid Hormone (PTH) : this compound reduces PTH synthesis and secretion, which is crucial for managing SHPT in CKD patients .
- Calcium Homeostasis : It promotes calcium absorption from the gastrointestinal tract and influences calcium metabolism .
- Anti-inflammatory Effects : Research indicates that this compound may down-regulate inflammatory pathways, enhancing renal protection by inhibiting NF-κB signaling .
Pharmacokinetics
This compound is well absorbed when administered orally or intravenously. In clinical studies, it has shown a peak plasma concentration of approximately 0.13 ng/mL following administration . The pharmacokinetics also suggest a favorable profile in terms of safety and tolerability.
1. Children with CKD
A study involving children aged 10-16 years with stages 3-5 CKD demonstrated that oral this compound significantly reduced intact PTH (iPTH) levels. Key findings include:
- Reduction in iPTH Levels : 27.8% of children receiving this compound achieved a ≥30% reduction in iPTH compared to none in the placebo group (P = 0.045).
- Safety Profile : Adverse events were reported more frequently in the placebo group (88.9%) than in the this compound group (38.9%) during treatment .
2. Patients Undergoing Hemodialysis
In patients undergoing hemodialysis, this compound has been associated with improved overall survival rates compared to other vitamin D receptor activators (VDRAs). A meta-analysis revealed:
Study | Country | Design | Treatment Regimen | Patients | Results |
---|---|---|---|---|---|
Teng et al | USA | Cohort | This compound vs Calcitriol | 29,021 vs 38,378 | Improved survival with HR = 0.86 |
Hansen et al | Denmark | RCT | This compound vs Alfacalcidol | 42 vs 38 | Significant iPTH reduction |
Cozzolino et al | UK | Cohort | This compound vs Calcitriol | 1,630 vs 823 | Lower PTH levels |
This table summarizes findings from various studies that highlight the efficacy of this compound in managing SHPT among hemodialysis patients .
Case Study: Metastatic Pancreatic Ductal Adenocarcinoma (PDAC)
In a clinical trial assessing the addition of this compound to chemotherapy for metastatic PDAC patients, results indicated limited clinical benefit:
- Response Rate : The overall response rate was recorded at 0%, with a disease control rate of 21.4% at nine weeks.
- Safety : The treatment was generally well tolerated, although adverse events included thrombocytopenia and anemia .
Comparative Efficacy
A comparative analysis found that this compound not only effectively lowers PTH levels but also offers better overall survival rates than other VDRAs. It demonstrated a pooled hazard ratio of 0.86 for overall survival when compared to alternatives like calcitriol and doxercalciferol .
Q & A
Basic Research Questions
Q. How can the PICOT framework be applied to structure a clinical trial evaluating paricalcitol’s efficacy in secondary hyperparathyroidism?
- Methodological Answer :
- Population (P) : Define the target cohort (e.g., CKD Stage 3–4 patients with elevated PTH).
- Intervention (I) : Specify this compound dosage (e.g., 1–4 µg/day) and administration route.
- Comparison (C) : Use placebo or active comparators (e.g., calcitriol).
- Outcome (O) : Primary endpoints (e.g., serum iPTH reduction ≥30%) and secondary endpoints (e.g., calcium/phosphate levels).
- Time (T) : Define follow-up duration (e.g., 24 weeks).
- Reference the VITAL trial design for diabetic nephropathy, which used similar parameters . For PICOT structuring, ensure alignment with NIH guidelines for preclinical reporting .
Q. What analytical methods are validated for quantifying this compound purity and impurities in pharmaceutical formulations?
- Methodological Answer :
- Use reverse-phase HPLC with UV detection (e.g., 254 nm) and a C18 column.
- Prepare standard solutions with this compound and control impurities (e.g., 24(R)-hydroxy this compound).
- Validate peak resolution criteria (e.g., ≥2.0 between this compound and nearest impurity) and impurity thresholds (e.g., ≤0.5% per USP guidelines) .
Q. How to design a preclinical study investigating this compound’s inhibition of Wnt/β-catenin signaling in renal fibrosis?
- Methodological Answer :
- Model Selection : Use adriamycin-induced nephropathy in rats or BLM-induced scleroderma in mice .
- Dosage : Administer this compound intraperitoneally (e.g., 0.3 µg/kg 3×/week).
- Outcome Measures : Quantify β-catenin nuclear translocation via immunohistochemistry and mRNA levels of Wnt targets (e.g., fibronectin) via qPCR.
- Include sham and vehicle control groups to isolate treatment effects .
Advanced Research Questions
Q. How to reconcile contradictory data on this compound’s impact on serum calcium levels in meta-analyses?
- Methodological Answer :
- Subgroup Analysis : Stratify by study type (RCTs vs. NRSIs). RCTs may show increased calcium (SMD: 2.14, P = 0.0007) due to stricter dosing controls, while NRSIs report decreases (SMD: -0.85, P = 0.0008) reflecting real-world variability .
- Sensitivity Analysis : Exclude studies with high risk of bias (e.g., unbalanced baseline calcium levels).
- Dose-Response Evaluation : Correlate calcium changes with this compound dosage and CKD stage .
Q. What pharmacokinetic (PK) parameters should be prioritized when studying this compound in geriatric or pediatric CKD populations?
- Methodological Answer :
- Geriatric Patients : Focus on elimination half-life (e.g., 17–20 hours in CKD Stages 3–4 vs. 4–6 hours in healthy adults) and protein-binding variability due to hypoalbuminemia .
- Pediatric Patients : Conduct dose-escalation studies starting at 0.06 µg/kg, monitoring calcium/phosphorus closely (no existing PK data for <18 years) .
- Use non-compartmental analysis (NCA) to calculate AUC and Cmax, adjusting for hepatic impairment via Child-Pugh criteria .
Q. How to optimize a Phase II trial design testing this compound combined with gemcitabine/nab-paclitaxel in advanced pancreatic cancer?
- Methodological Answer :
- Single-Arm Design : Use historical controls for comparison (e.g., median survival of 8.5 months with gemcitabine/nab-paclitaxel alone).
- Endpoints : Primary = progression-free survival (PFS); secondary = overall survival (OS), CA19-9 response, and safety (e.g., hypercalcemia incidence).
- Dosing : Administer this compound orally (e.g., 2 µg/day) concurrent with chemotherapy, stratified by baseline vitamin D status .
Q. What statistical methods are robust for meta-analyses comparing this compound with other VDRAs in hemodialysis patients?
- Methodological Answer :
- Use random-effects models to account for heterogeneity (e.g., I² >50%).
- Pool hazard ratios (HRs) for mortality using inverse-variance weighting and DerSimonian-Laird estimator.
- For continuous outcomes (e.g., iPTH), calculate standardized mean differences (SMDs) with 95% CIs. Adjust for publication bias via funnel plots and Egger’s test .
Q. How to validate this compound’s anti-inflammatory effects on endothelial function in type 2 diabetes with CKD?
- Methodological Answer :
- Study Design : Randomized, placebo-controlled trial with flow-mediated dilation (FMD) as the primary endpoint.
- Cohort : Include patients with eGFR 30–60 mL/min/1.73m² and HbA1c ≥7%.
- Biomarkers : Measure IL-6, TNF-α, and VEGFR-2 pre/post-treatment. Reference the FMD methodology from trials with n=23–30 per group .
Properties
IUPAC Name |
(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKAHTKRCLCHEA-UBFJEZKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048640 | |
Record name | Paricalcitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Paricalcitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015046 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.80e-03 g/L | |
Record name | Paricalcitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015046 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Paricalcitol is a synthetic, biologically active vitamin D analog of calcitriol with modifications to the side chain (D2) and the A (19-nor) ring. Preclinical andin vitro studies have demonstrated that paricalcitol's biological actions are mediated through binding of the VDR, which results in the selective activation of vitamin D responsive pathways. Vitamin D and paricalcitol have been shown to reduce parathyroid hormone levels by inhibiting PTH synthesis and secretion., Paricalcitol is a synthetic, biologically active vitamin D analog of calcitriol with modifications to the side chain (D2) and the A (19-nor) ring. Preclinical and in vitro studies have demonstrated that paricalcitol's biological actions are mediated through binding of the vitamin D receptor (VDR), which results in the selective activation of vitamin D responsive pathways. Vitamin D and paricalcitol have been shown to reduce parathyroid hormone levels by inhibiting PTH synthesis and secretion. | |
Record name | Paricalcitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00910 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PARICALCITOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7360 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, crystalline powder | |
CAS No. |
131918-61-1 | |
Record name | Paricalcitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131918-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paricalcitol [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131918611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paricalcitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00910 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Paricalcitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,3R,7E,17β)-17-[(1R,2E,4S)-5-hydroxy-1,4,5-trimethylhex-2-en-1-yl]-9,10-secoestra-5,7-diene-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PARICALCITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6702D36OG5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PARICALCITOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7360 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Paricalcitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015046 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.